molecular formula C15H12O5 B043503 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid CAS No. 150258-63-2

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

Cat. No.: B043503
CAS No.: 150258-63-2
M. Wt: 272.25 g/mol
InChI Key: AYPFKZQQTSLEJG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid are tubulin and protein-tyrosine kinase p56lck . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Protein-tyrosine kinase p56lck is involved in the regulation of cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits tubulin polymerization at a concentration of 1.2 mg/mL . It also inhibits protein-tyrosine kinase p56lck, with an IC50 value of 60nM .

Biochemical Pathways

The compound affects the pathways involving tubulin and protein-tyrosine kinase p56lck. By inhibiting tubulin polymerization, it can disrupt the formation of the cell’s cytoskeleton, which can lead to cell death . By inhibiting protein-tyrosine kinase p56lck, it can affect cell growth and differentiation .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of tubulin polymerization and protein-tyrosine kinase p56lck by this compound can lead to cell death and changes in cell growth and differentiation . These effects can be beneficial in the treatment of diseases such as cancer, where uncontrolled cell growth is a problem.

Properties

IUPAC Name

5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFKZQQTSLEJG-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182097
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150258-63-2
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150258-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150258632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC655253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ9S724CLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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